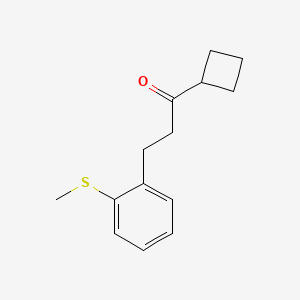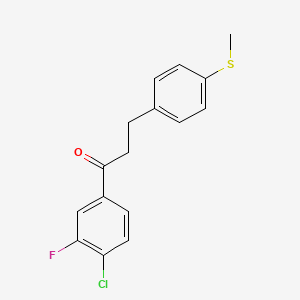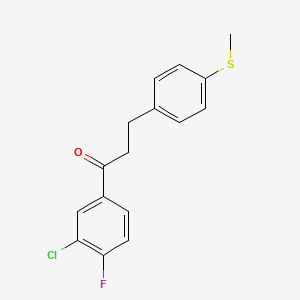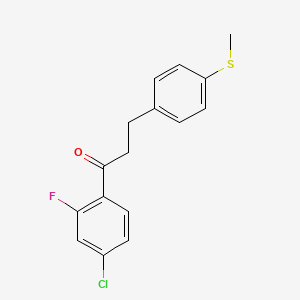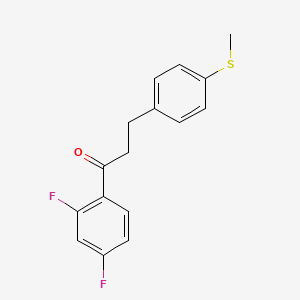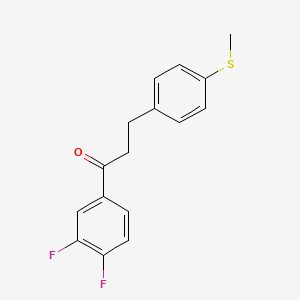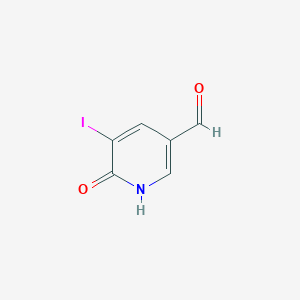
5-ヨード-6-オキソ-1,6-ジヒドロ-3-ピリジンカルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde: is a chemical compound with the molecular formula C6H4INO2 and a molecular weight of 249.00 g/mol . This compound is primarily used in proteomics research and has applications in various scientific fields .
科学的研究の応用
Chemistry: 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It is also used in the development of new biochemical assays .
Medicine: It is used in the study of drug-receptor interactions and the design of new pharmacophores .
Industry: In the industrial sector, 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde is used in the production of specialty chemicals and advanced materials. It is also used in the development of new industrial processes and technologies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde typically involves the iodination of 6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. The reaction conditions often include the use of iodine and a suitable oxidizing agent in an organic solvent .
Industrial Production Methods: the synthesis process in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment .
化学反応の分析
Types of Reactions:
Oxidation: 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form 5-iodo-6-hydroxy-1,6-dihydro-3-pyridinecarbaldehyde.
Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: 5-Iodo-6-hydroxy-1,6-dihydro-3-pyridinecarbaldehyde.
Substitution: Compounds with different functional groups replacing the iodine atom.
作用機序
The mechanism of action of 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .
類似化合物との比較
- 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
- 5-Chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
- 5-Fluoro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Comparison: 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative has higher molecular weight and different reactivity patterns. These differences make it suitable for specific applications in research and industry .
特性
IUPAC Name |
5-iodo-6-oxo-1H-pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZFYISCCNBZTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234935 |
Source


|
| Record name | 1,6-Dihydro-5-iodo-6-oxo-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-36-7 |
Source


|
| Record name | 1,6-Dihydro-5-iodo-6-oxo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dihydro-5-iodo-6-oxo-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





